

# Application Notes and Protocols for Fixation After LysoSR-549 Live-Cell Staining

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## Compound of Interest

Compound Name: LysoSR-549

Cat. No.: B15138588

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## Introduction

**LysoSR-549** is a fluorescent probe used for imaging lysosomes in live cells. Its accumulation within these acidic organelles allows for the visualization of their morphology, distribution, and dynamics. While primarily designed for live-cell imaging, subsequent fixation of stained cells is often necessary for applications such as immunofluorescence co-staining, long-term sample preservation, or high-throughput screening. However, the fixation process can impact the fluorescence of pH-dependent probes like **LysoSR-549** due to the disruption of the acidic lysosomal environment.

These application notes provide a summary of potential fixation methods and a detailed protocol for fixing cells after staining with **LysoSR-549**, based on established methods for similar lysosomotropic dyes. The key objective is to preserve the fluorescent signal and cellular morphology.

## Data Presentation: Comparison of Fixation Methods

While specific quantitative data for **LysoSR-549** is not readily available in published literature, the following table summarizes common fixation conditions used for the analogous LysoTracker probes. These parameters serve as a valuable starting point for optimizing a fixation protocol for **LysoSR-549**. Researchers should note that fluorescence intensity may be partially

diminished after fixation and optimization is recommended for each cell type and experimental condition.[\[1\]](#)

Fixative	Concentration	Incubation Time	Temperature	Key Considerations
Paraformaldehyde (PFA)	4% in PBS	15 minutes	Room Temperature	Most commonly recommended method. Short fixation time is crucial to minimize fluorescence loss. Imaging within 24-48 hours is advised. <a href="#">[1]</a>
Formaldehyde	3.7% - 4% in PBS	20 - 30 minutes	Room Temperature or on ice	A widely used alternative to PFA. <a href="#">[2]</a> <a href="#">[3]</a> Some protocols recommend performing the fixation on ice to better preserve cellular structures. <a href="#">[2]</a>
Methanol (pre-chilled)	100%	5 minutes	-20°C	A dehydrating fixative that also permeabilizes the cell membrane. <a href="#">[4]</a> This method can be harsh and may impact lysosomal morphology. <a href="#">[4]</a>

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Glutaraldehyde	Not specified	Not specified	Not specified	Mentioned as a potential fixative, but detailed protocols for fluorescent lysosomal probes are less common. <a href="#">[4]</a>
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## Experimental Protocols

### Recommended Protocol: Paraformaldehyde (PFA) Fixation

This protocol is recommended as the primary method for fixing cells after **LysoSR-549** staining due to its widespread use and relatively gentle nature compared to alcohol-based fixatives.

Materials:

- Cells stained with **LysoSR-549** on coverslips or in imaging plates
- Phosphate-Buffered Saline (PBS), pH 7.4
- 4% Paraformaldehyde (PFA) in PBS (freshly prepared and methanol-free is recommended) [\[5\]](#)
- Mounting medium

Procedure:

- Live-Cell Staining: Stain cells with **LysoSR-549** according to the manufacturer's protocol. Typically, this involves incubating cells with 50-100 nM of the probe for 15-30 minutes.[\[1\]](#)
- Washing: After staining, gently wash the cells two to three times with pre-warmed, fresh culture medium or PBS to remove excess probe.

- Fixation: Carefully aspirate the medium and add 4% PFA in PBS to the cells. Ensure the cells are completely covered with the fixative solution.
- Incubation: Incubate the cells for 15 minutes at room temperature, protected from light.[\[1\]](#)[\[6\]](#)
- Post-Fixation Washes: Aspirate the PFA solution and gently wash the cells three times with PBS for 5 minutes each to remove any residual fixative.[\[7\]](#)
- Mounting: Mount the coverslips onto microscope slides using an appropriate mounting medium. For imaging plates, cells can be left in PBS or the appropriate buffer for imaging.
- Imaging: For optimal signal retention, it is recommended to image the fixed cells within 24-48 hours.[\[1\]](#) Store the samples at 4°C in the dark until imaging.

## Alternative Protocol: Cold Methanol Fixation

This method is faster but can be harsher on cellular structures. It has the advantage of simultaneously fixing and permeabilizing the cells, which can be beneficial for subsequent immunofluorescence staining.

### Materials:

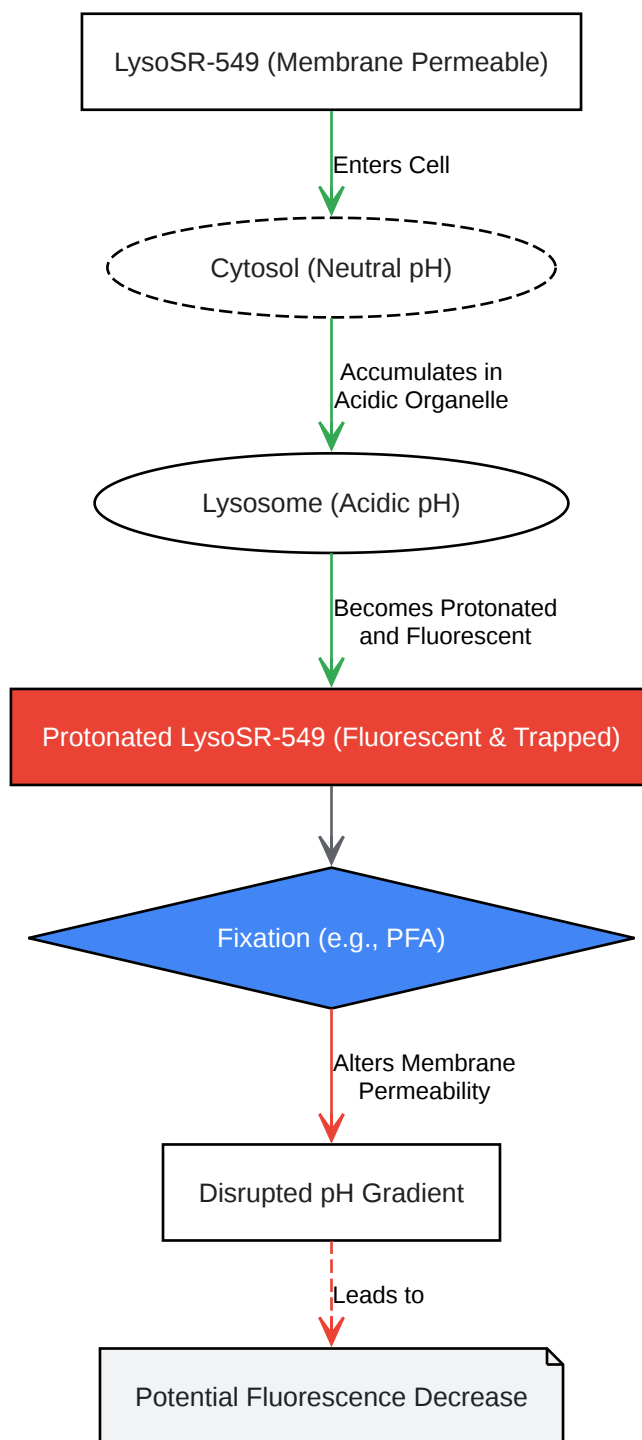
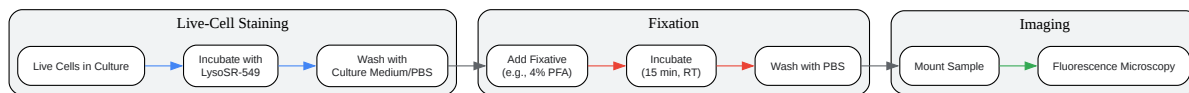
- Cells stained with **LysoSR-549** on coverslips
- Phosphate-Buffered Saline (PBS), pH 7.4
- 100% Methanol, pre-chilled to -20°C
- Mounting medium

### Procedure:

- Live-Cell Staining and Washing: Follow steps 1 and 2 from the PFA fixation protocol.
- Fixation: Aspirate the wash buffer and add ice-cold 100% methanol to the cells.
- Incubation: Incubate for 5 minutes at -20°C.[\[4\]](#) It is critical not to exceed this incubation time to avoid excessive damage to lysosomal membranes.[\[4\]](#)

- Post-Fixation Washes: Aspirate the methanol and wash the cells three to four times with PBS.
- Mounting and Imaging: Follow steps 6 and 7 from the PFA fixation protocol.

## Mandatory Visualizations



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